molecular formula C12H15ClINO2 B1388207 (S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217613-78-9

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1388207
CAS RN: 1217613-78-9
M. Wt: 367.61 g/mol
InChI Key: INTFYFSQQIYZNP-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-IBPA-HCl, is an organic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different forms that are mirror images of each other, and is commonly used in enantiomeric separations. This compound has been used in a wide range of applications, from drug development to analytical chemistry, due to its unique properties.

Scientific Research Applications

(S)-IBPA-HCl is used in a variety of scientific research applications. It is commonly used in enantiomeric separations, as the two forms of the compound are mirror images of each other. It is also used in drug development, as it can be used to study the effects of chiral compounds on biological systems. Additionally, it is used in analytical chemistry, as it can be used to detect and quantify other compounds in a sample.

Mechanism of Action

(S)-IBPA-HCl acts as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and when inhibited, can lead to increased levels of acetylcholine in the body. This can lead to a variety of physiological effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
When (S)-IBPA-HCl is administered, it can lead to a variety of biochemical and physiological effects. It can lead to increased acetylcholine levels in the body, which can lead to increased alertness, improved memory, and increased cognitive function. Additionally, it can lead to increased levels of dopamine, which is associated with improved mood and decreased stress levels.

Advantages and Limitations for Lab Experiments

(S)-IBPA-HCl has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, it is a chiral compound, which makes it useful for enantiomeric separations. One limitation is that it can be toxic in large doses, so it must be handled with caution.

Future Directions

There are several potential future directions for the use of (S)-IBPA-HCl. One potential direction is to use it in drug development, as it can be used to study the effects of chiral compounds on biological systems. Additionally, it can be used to develop new analytical techniques, as it can be used to detect and quantify other compounds in a sample. Finally, it can be used to study the effects of acetylcholine on the body, as it can lead to increased levels of the neurotransmitter.

properties

IUPAC Name

(2S)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTFYFSQQIYZNP-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661606
Record name 2-[(4-Iodophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217613-78-9
Record name 2-[(4-Iodophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.